molecular formula C11H10BrFO2 B8720330 Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate CAS No. 923266-16-4

Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate

Cat. No.: B8720330
CAS No.: 923266-16-4
M. Wt: 273.10 g/mol
InChI Key: RVIHRBSFAPPZQK-UHFFFAOYSA-N
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Description

Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromo and fluorine substituent on the phenyl ring, which is conjugated with an acrylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-fluorobenzaldehyde and ethyl acrylate.

    Reaction Conditions: A base such as potassium carbonate is used to deprotonate the ethyl acrylate, forming an enolate ion.

    Condensation Reaction: The enolate ion then undergoes a condensation reaction with 4-bromo-3-fluorobenzaldehyde to form the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the acrylate moiety, converting it into a saturated ester.

    Substitution: The bromo substituent on the phenyl ring can be

Properties

CAS No.

923266-16-4

Molecular Formula

C11H10BrFO2

Molecular Weight

273.10 g/mol

IUPAC Name

ethyl 3-(4-bromo-3-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3-7H,2H2,1H3

InChI Key

RVIHRBSFAPPZQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (carbethoxymethylene)-triphenylphosphorane (4.2 g, 12 mmol) in CH2Cl2 at 10 degrees Celsius was added 4-bromo-3-fluoro-benzaldehyde (2.3 g, 11.4 mmol) dropwise over 30 minutes. This mixture was stirred for another 45 minutes at room temperature until the starting material had been consumed, and then the solvent was removed in vacuo. The crude product was purified by column chromatography (PET:EtOAc=1:1) to get desired product (2.69 g, 87%).
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
87%

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